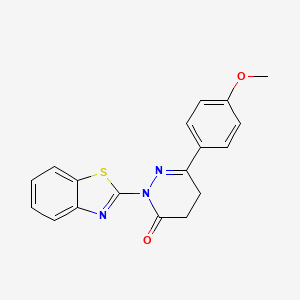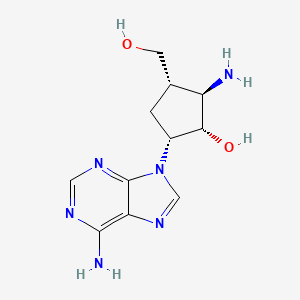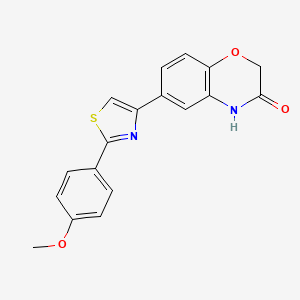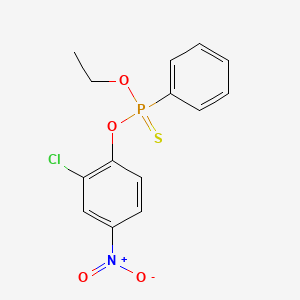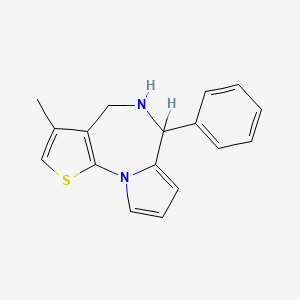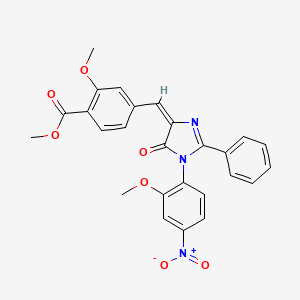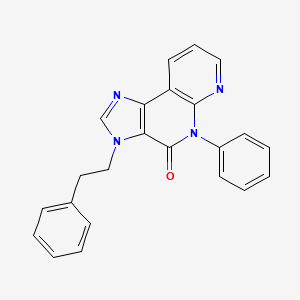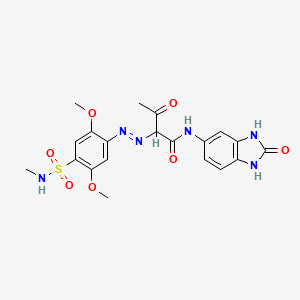
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide is a complex organic compound with a unique structure that combines benzimidazole and azo functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide typically involves multiple steps. The starting materials often include benzimidazole derivatives and azo compounds. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper salts. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place. The use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe or marker due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its azo functionality.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety may interact with enzymes or receptors, while the azo group can participate in redox reactions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide: A simpler analog with similar benzimidazole functionality.
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)naphthalene-2-carboxamide: A more complex analog with additional naphthalene and carboxamide functionalities.
Uniqueness
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide is unique due to its combination of benzimidazole and azo functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
94159-58-7 |
|---|---|
Molecular Formula |
C20H22N6O7S |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C20H22N6O7S/c1-10(27)18(19(28)22-11-5-6-12-13(7-11)24-20(29)23-12)26-25-14-8-16(33-4)17(9-15(14)32-3)34(30,31)21-2/h5-9,18,21H,1-4H3,(H,22,28)(H2,23,24,29) |
InChI Key |
QLRPZDUQWSZBDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC(=C(C=C3OC)S(=O)(=O)NC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


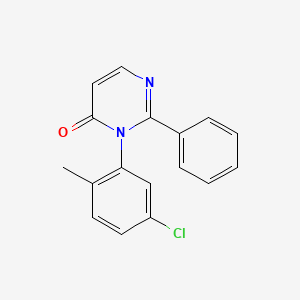

![2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid](/img/structure/B12726813.png)
